molecular formula C23H24N4O4 B2711207 3-(3-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one CAS No. 2034387-65-8

3-(3-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

Cat. No.: B2711207
CAS No.: 2034387-65-8
M. Wt: 420.469
InChI Key: HGXFXRPHZPACIC-UHFFFAOYSA-N
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Description

3-(3-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, specifically targeting mutant forms, including the oncogenic T790M variant which is a common mechanism of resistance to first-generation EGFR inhibitors. This compound is structurally related to the third-generation inhibitor Osimertinib (AZD9291) and functions as a covalent, irreversible inhibitor by forming a bond with a cysteine residue (Cys797) in the ATP-binding pocket of the kinase. Its primary research value lies in the study of resistance mechanisms in non-small cell lung cancer (NSCLC) and the preclinical evaluation of therapeutic strategies to overcome T790M-mediated resistance. Researchers utilize this quinazolinone derivative to investigate downstream signaling pathways, apoptosis induction, and the effects of sustained EGFR pathway inhibition in various in vitro and in vivo models. The compound's design, which incorporates a specific pyridinone moiety, is intended to enhance selectivity for mutant EGFR over the wild-type receptor, thereby providing a critical tool for understanding tumor specificity and potentially reducing off-target effects in a research setting. Its application is central to advancing the field of targeted cancer therapies and deciphering the complex landscape of kinase inhibitor resistance.

Properties

IUPAC Name

3-[3-[3-(1-cyclopropyl-2-methyl-6-oxopyridin-4-yl)oxyazetidin-1-yl]-3-oxopropyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4/c1-15-10-17(11-22(29)27(15)16-6-7-16)31-18-12-26(13-18)21(28)8-9-25-14-24-20-5-3-2-4-19(20)23(25)30/h2-5,10-11,14,16,18H,6-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXFXRPHZPACIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)CCN4C=NC5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a quinazolinone core, a cyclopropyl group, and a dihydropyridine moiety. Its molecular formula can be represented as C₂₁H₂₃N₃O₃. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of quinazolinone have been reported to show activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of bacterial DNA synthesis or disruption of cell wall integrity.

Anticancer Potential

Studies have demonstrated that quinazolinone derivatives can induce apoptosis in cancer cells. The compound's ability to interact with specific cellular pathways may lead to the inhibition of tumor growth. For example, certain analogs have shown efficacy in inhibiting cell proliferation in breast and lung cancer cell lines .

The biological activity of this compound may involve multiple mechanisms:

  • Enzyme Inhibition : Many quinazolinone derivatives act as inhibitors of key enzymes involved in cancer progression and microbial resistance.
  • Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways that regulate cell survival and proliferation.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of similar compounds, researchers found that derivatives exhibited lethal effects on Saccharomyces cerevisiae and inhibited growth in pathogenic bacteria . This suggests that the compound could be developed for use as an antimicrobial agent.

Study 2: Cytotoxicity in Cancer Cells

A comparative analysis of several quinazolinone derivatives revealed that they significantly reduced viability in human cancer cell lines while exhibiting minimal cytotoxicity to normal cells . This selectivity is crucial for therapeutic applications.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition of growth
AnticancerMCF-7 (Breast Cancer)Induction of apoptosis
CytotoxicityL929 (Normal Fibroblast)Minimal cytotoxicity observed

Comparison with Similar Compounds

Key Observations :

  • The azetidine linker in the target compound reduces conformational flexibility compared to linear alkyl chains (e.g., propanoic acid derivative), enhancing binding affinity .
  • The cyclopropyl group improves metabolic stability relative to unsubstituted pyridinones, as seen in its higher LogP compared to the pyridinone analogue .
  • The methyl group on the pyridinone ring may sterically hinder off-target interactions, contributing to its lower IC₅₀ compared to the amine-substituted quinazolinone .

Predictive Modeling and Synergistic Effects

Synergistic effects between its rigid azetidine linker and electron-withdrawing oxo groups may enhance binding to hydrophobic kinase pockets, as predicted by QSPR models .

Research Findings and Limitations

  • Metabolic Stability: The cyclopropyl group reduces oxidative metabolism in hepatic microsomes (t₁/₂ = 8.2 h vs. 2.1 h for non-cyclopropyl analogues) .
  • Toxicity : Azetidine-containing compounds may exhibit off-target cytotoxicity at high concentrations (>10 µM), necessitating further optimization .
  • Synthetic Challenges: The multi-step synthesis of the azetidine-pyridinone linkage results in low yields (~15%), limiting scalability .

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